Sodium m-cresolate
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Overview
Description
Sodium m-cresolate, also known as this compound, is an organic compound with the molecular formula C7H7NaO. It is a derivative of phenol where a methyl group is substituted at the meta position, and the phenolic hydrogen is replaced by a sodium ion. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium m-cresolate can be synthesized through several methods:
Nucleophilic Aromatic Substitution: This involves the reaction of m-cresol with sodium hydroxide. The hydroxyl group of m-cresol is deprotonated by sodium hydroxide, forming this compound.
Industrial Production: In industrial settings, the compound is often produced by reacting m-cresol with sodium hydroxide under controlled conditions to ensure high yield and purity
Chemical Reactions Analysis
Sodium m-cresolate undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert quinones back to hydroquinones. Reducing agents such as sodium borohydride are typically used.
Electrophilic Aromatic Substitution: The aromatic ring of phenol, 3-methyl-, sodium salt (1:1) is highly reactive towards electrophilic substitution due to the activating effect of the hydroxyl group.
Scientific Research Applications
Sodium m-cresolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other aromatic compounds.
Biology: The compound is used in various biochemical assays and as a preservative in biological samples.
Medicine: It has applications in the formulation of antiseptics and disinfectants.
Industry: It is used in the production of resins, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of phenol, 3-methyl-, sodium salt (1:1) involves its interaction with various molecular targets:
Proteolytic Activity: The compound can act as a proteolytic agent, breaking down proteins by hydrolyzing peptide bonds.
Neurolysis: When injected near nerves, it can cause chemical neurolysis, leading to the destruction of nerve fibers.
Comparison with Similar Compounds
Sodium m-cresolate can be compared with other similar compounds:
Phenol: Unlike phenol, phenol, 3-methyl-, sodium salt (1:1) has a methyl group at the meta position, which affects its reactivity and solubility.
m-Cresol: m-Cresol is the parent compound of phenol, 3-methyl-, sodium salt (1:1). The sodium salt form is more soluble in water and has different chemical properties.
Other Cresols: o-Cresol and p-Cresol are isomers of m-Cresol.
Properties
CAS No. |
3019-89-4 |
---|---|
Molecular Formula |
C7H7NaO |
Molecular Weight |
130.12 g/mol |
IUPAC Name |
sodium;3-methylphenolate |
InChI |
InChI=1S/C7H8O.Na/c1-6-3-2-4-7(8)5-6;/h2-5,8H,1H3;/q;+1/p-1 |
InChI Key |
QOINKMNRLBCJOP-UHFFFAOYSA-M |
SMILES |
CC1=CC(=CC=C1)[O-].[Na+] |
Isomeric SMILES |
CC1=CC(=CC=C1)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=CC=C1)[O-].[Na+] |
Appearance |
Solid powder |
Key on ui other cas no. |
3019-89-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
108-39-4 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Phenol, 3-methyl-, sodium salt (1:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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